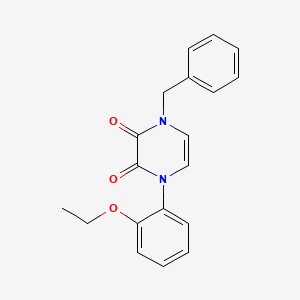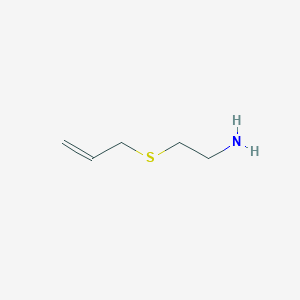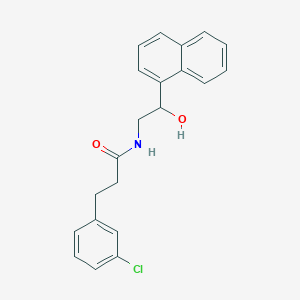![molecular formula C20H22N6O3 B2952794 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-48-2](/img/structure/B2952794.png)
5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a novel 2,4-diaminoquinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds in this series showed significant inhibitory activity against PAK4 .
科学的研究の応用
The compound “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
PAK4 Inhibition and Cancer Research
This compound has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a protein that plays a critical role in cell proliferation, migration, and invasion, particularly in cancer cells. By inhibiting PAK4, the compound could potentially be used to develop new anticancer therapies. It has shown significant inhibitory activity against PAK4 and potent antiproliferative activity against A549 lung cancer cells .
Cell Cycle Distribution
The compound’s ability to inhibit PAK4 also affects the cell cycle distribution. This means it could be used to prevent cancer cells from progressing through the stages of the cell cycle, effectively halting their growth and division. This application could be crucial in the development of treatments that target rapidly dividing tumor cells .
Migration and Invasion Inhibition
In addition to its antiproliferative effects, the compound has been shown to inhibit the migration and invasion of cancer cells. This is particularly important in preventing metastasis, the process by which cancer spreads to new areas of the body. Therapies that can stop or slow down cell migration and invasion are valuable in the treatment of cancer .
Synthesis of Novel Anticancer Agents
The structure of this compound allows for the possibility of synthesizing a range of novel anticancer agents. By modifying different parts of the molecule, researchers can create new compounds with potentially improved efficacy and selectivity for cancer cells. This could lead to the development of a new class of anticancer drugs .
Chemical Synthesis and Organic Chemistry
The compound’s structure, featuring a triazolopyrimidinone core, makes it a valuable building block in organic synthesis. It could be used in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic or optical properties .
Protodeboronation Studies
While not directly related to the compound , research on similar structures has led to advances in protodeboronation reactions. These reactions are important in organic synthesis for the removal of boron groups from molecules. The compound could inspire new methodologies in this area, contributing to the development of more efficient synthetic routes .
作用機序
This compound has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . It has shown significant inhibitory activity against PAK4 . Compounds in this series have displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
将来の方向性
This series of compounds, including “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, has the potential for further development as PAK4 inhibitors for anticancer activity . They have shown significant inhibitory activity against PAK4 and potent antiproliferative activity against the A549 cell line .
特性
IUPAC Name |
5-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-29-16-5-3-2-4-14(16)18(28)24-8-10-25(11-9-24)20-22-19-21-15(13-6-7-13)12-17(27)26(19)23-20/h2-5,12-13H,6-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXMSYZIOOIWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)




![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)